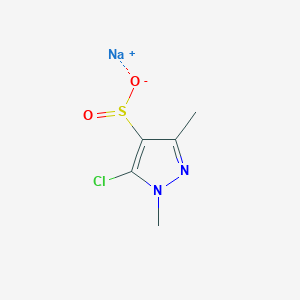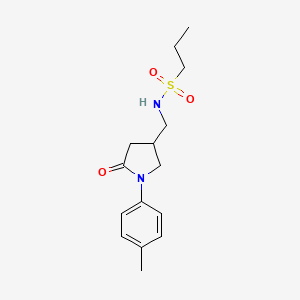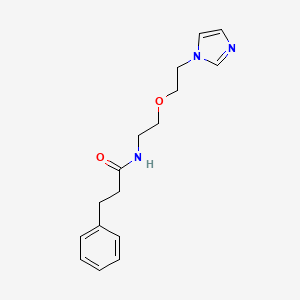
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole ring and the various functional groups attached to it. The imidazole ring itself is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives are known to show a broad range of biological activities, which suggests they may undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Pharmacological Applications and Metabolism
Pharmacokinetics and Metabolism
Understanding the metabolism and disposition of compounds related to imidazole derivatives is crucial in pharmacological research. For instance, studies on "γ-Aminobutyric Acid Type A Receptor Partial Agonist" have elucidated the metabolism and disposition patterns in humans, highlighting oxidative deamination and active renal secretion processes (Shaffer et al., 2008). This type of research is vital for developing new medications by understanding how drugs are metabolized and excreted in the human body.
Chemopreventive and Antioxidant Properties
Research on ellagitannins, compounds containing ellagic acid units similar in complexity to the imidazole derivatives, has been conducted to explore their chemopreventive and antioxidant properties. These studies have identified biomarkers for human exposure to dietary polyphenols and their metabolites, indicating potential health benefits (Cerdá et al., 2005). Such research can provide insights into how compounds related to imidazole derivatives may be used in preventing or treating various diseases.
Toxicological Studies
Exposure and Toxicity Assessment
Evaluating the exposure and potential toxicity of chemical compounds is essential for understanding their safety profile. For instance, studies on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine help identify the metabolic pathways and potential toxic metabolites (Balani et al., 1995). These findings are critical for assessing the risks associated with drug use and guiding safe medication development.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include exploring its potential biological activities, developing new synthesis methods, and studying its interactions with various biological targets. Given the wide range of activities shown by imidazole derivatives, this compound could have potential applications in various fields .
Propiedades
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(7-6-15-4-2-1-3-5-15)18-9-12-21-13-11-19-10-8-17-14-19/h1-5,8,10,14H,6-7,9,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBCDEPCIRIZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)


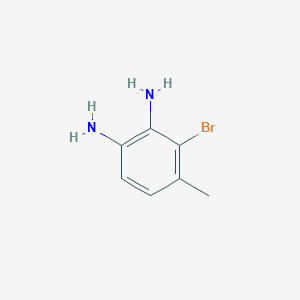

![6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2862828.png)
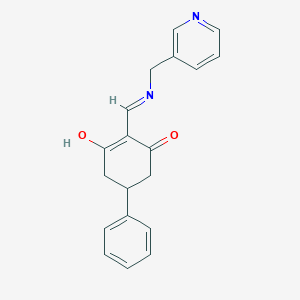
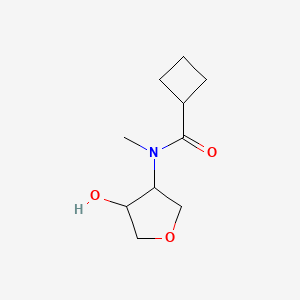
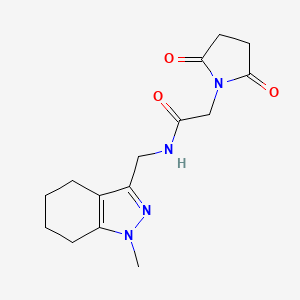
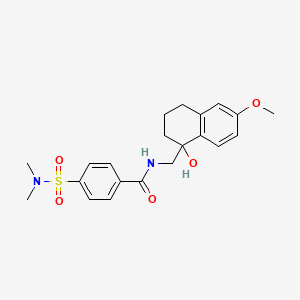
![2-({2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}methyl)-4-methoxy-3,5-dimethylpyridine](/img/structure/B2862840.png)

